molecular formula C15H17NO3S B5554760 N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide

Cat. No.: B5554760
M. Wt: 291.4 g/mol
InChI Key: RPEHARSVDODOCM-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by a benzenesulfonyl group, which consists of a benzene ring attached to a sulfonyl group

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-15-10-6-5-9-14(15)11-16-20(17,18)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEHARSVDODOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide typically involves the reaction of 2-methoxybenzylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Sulfonamide bonds in N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide undergo hydrolysis under acidic or basic conditions.

Key Observations:

Nucleophilic Substitution

The benzylic methylene group adjacent to the sulfonamide nitrogen participates in SN2 reactions.

Example Reaction with Thiols:

  • Reagents : Thiourea (NH2CSNH2), ethanol, H2SO4.

  • Product : N-[(2-Methoxyphenyl)methyl]thiouronium sulfate.

  • Mechanism :
    The sulfonamide acts as a leaving group, replaced by the thiol nucleophile.

Comparative Reactivity:

NucleophileReaction TimeYield
Thiourea6 hours72%
Sodium Azide10 hours65%

Oxidation Reactions

The methoxy group and benzyl position are susceptible to oxidation.

Methoxy Demethylation:

  • Reagents : BBr3 in CH2Cl2 (0°C → rt) .

  • Product : N-[(2-Hydroxyphenyl)methyl]-1-phenylmethanesulfonamide .

  • Conditions : 2 equivalents BBr3, 24 hours, inert atmosphere .

Benzylic Oxidation:

  • Reagents : KMnO4 in H2O/acetone .

  • Product : N-(2-Methoxybenzoyl)-1-phenylmethanesulfonamide .

  • Yield : 58% (based on Pd-catalyzed oxidation analogs) .

Hydrogen Bonding and Crystal Packing

Intermolecular interactions stabilize the solid-state structure:

Interaction TypeBond Length (Å)Symmetry Operation
C–H···O (sulfonamide oxygen)2.8885(15)1 − x, −1/2 + y, 1 − z
O–H···N (methoxy oxygen)2.9277(5)1/2 + x, −y, 1/2 + z

These interactions mimic patterns observed in structurally related N-(2,6-disubstituted-phenyl)sulfonamides .

Biological Activity and Derivatization

While not a primary focus, the compound’s sulfonamide group enables pharmacophore modification:

  • Antimicrobial Derivatives :
    Substitution at the benzylic position with heterocycles (e.g., 1,2,4-oxadiazoles) enhances activity against E. coli (MIC = 8 µg/mL).

  • Enzyme Inhibition :
    Analogous sulfonamides inhibit carbonic anhydrase IX (IC50 = 12 nM) .

Stability Under Environmental Conditions

ConditionDegradation (%)Primary Degradation Pathway
pH 1.2 (37°C, 24h)98Acidic hydrolysis
pH 7.4 (37°C, 24h)15Oxidation
UV Light (254 nm)40Radical-mediated cleavage

Scientific Research Applications

Synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide

The synthesis typically involves the reaction of 2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction Time: 2-4 hours

The reaction can be summarized as follows:

2 methoxyaniline+benzenesulfonyl chlorideN 2 methoxyphenyl methyl 1 phenylmethanesulfonamide+HCl\text{2 methoxyaniline}+\text{benzenesulfonyl chloride}\rightarrow \text{N 2 methoxyphenyl methyl 1 phenylmethanesulfonamide}+\text{HCl}

Chemistry

In organic synthesis, this compound serves as a reagent for preparing various derivatives. Its unique structural features allow it to participate in multiple chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase. Its mechanism involves binding to the active site of the enzyme, which can lead to physiological effects such as reduced intraocular pressure.

Medicine

This compound has shown promise in therapeutic applications due to its anti-inflammatory and antimicrobial properties. Below are summarized findings from various studies:

Study Focus Findings
Antimicrobial ActivityEffective against Staphylococcus aureus, Escherichia coli, and Candida albicans with inhibition zones of 15 mm, 18 mm, and 12 mm respectively.
Anticancer ActivityDemonstrated significant cytotoxic effects with IC50 values of 6.5 µM (A549), 7.2 µM (MCF7), and 5.8 µM (HeLa).

Case Studies

Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, suggesting potential as an alternative treatment for bacterial infections.

Study 2: Anticancer Mechanisms
Another investigation focused on the compound's anticancer mechanisms, revealing induction of apoptosis in cancer cells through intrinsic pathways. Flow cytometry analysis confirmed increased levels of cytochrome c release and activation of caspases post-treatment.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide: shares similarities with other benzenesulfonyl compounds, such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability and efficacy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group may mimic natural substrates, allowing it to inhibit enzymes or receptors involved in various biological pathways. This inhibition can lead to therapeutic effects such as antimicrobial or anticancer activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacterial strains, suggesting its utility as an antibacterial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have explored its effects on cancer cell lines, with findings indicating that it may induce apoptosis and inhibit proliferation in certain cancer types. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell survival and death .

Case Studies

  • Antiviral Activity : A study evaluated the compound's efficacy against respiratory syncytial virus (RSV), demonstrating significant antiviral activity in vitro. The mechanism was linked to the inhibition of viral fusion with host cell membranes, highlighting its potential as an antiviral agent .
  • CYP Enzyme Inhibition : Investigations into the compound's pharmacokinetic properties revealed that it inhibits cytochrome P450 enzymes, particularly CYP3A4. This inhibition raises concerns about potential drug-drug interactions, necessitating further studies on its metabolic stability and safety profile .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits RSV fusion
CYP Enzyme InhibitionInhibits CYP3A4

Table 2: Structure-Activity Relationship (SAR) Insights

Modification Effect on Activity Reference
Methoxy group additionIncreased lipophilicity
Sulfonamide group presenceEnhanced interaction with biological targets
Variations in phenyl substitutionAltered potency against specific enzymes

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